

An In-depth Technical Guide to 3-Pentyn-2-ol

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Compound of Interest

Compound Name: 3-Pentyn-2-ol

Cat. No.: B3427290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-pentyn-2-ol**, with a focus on its molecular weight, synthesis, and applications in scientific research.

Core Physicochemical Properties

3-Pentyn-2-ol is a secondary alcohol and an alkyne with the chemical formula C_5H_8O .^{[1][2][3][4][5][6]} Its structure consists of a five-carbon chain containing a triple bond between the third and fourth carbon atoms and a hydroxyl group on the second carbon. This structure results in a chiral center at the second carbon, leading to the existence of (R) and (S) stereoisomers.^{[2][5]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of **3-pentyn-2-ol**.

Property	Value	Source
Molecular Formula	C ₅ H ₈ O	[1][2][4][7]
Molecular Weight	84.12 g/mol	[1][4]
84.118 g/mol	[2][7]	
84.1164 g/mol	[3]	
CAS Registry Number	27301-54-8	[3][6][7]
58072-60-9	[1]	
Boiling Point	138-140 °C	
Density	0.900 g/mL at 20 °C	
Canonical SMILES	CC#CC(C)O	[2][6][7]
InChIKey	HJFRLXPEVRXBQZ- UHFFFAOYSA-N	[3][4][6]

Synthesis and Experimental Protocols

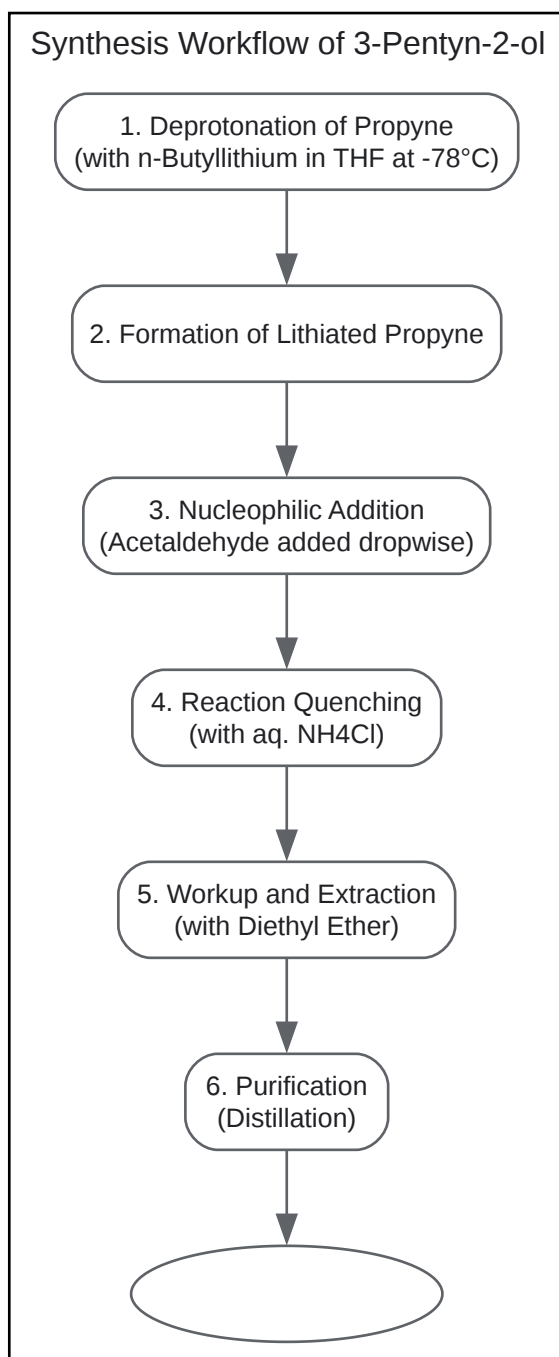
The synthesis of **3-pentyn-2-ol** typically involves the reaction of an appropriate organometallic reagent with an aldehyde. A common synthetic route is the reaction of lithiated propyne with acetaldehyde.

General Experimental Protocol: Synthesis of 3-Pentyn-2-ol

- **Preparation of Lithiated Propyne:** Propyne is bubbled through a solution of n-butyllithium in an inert solvent, such as tetrahydrofuran (THF), at a low temperature (e.g., -78 °C). This deprotonation of propyne results in the formation of lithiated propyne.
- **Reaction with Acetaldehyde:** Acetaldehyde is then added dropwise to the solution of lithiated propyne, still at a low temperature. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of acetaldehyde.

- Quenching: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent, such as diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

The following diagram illustrates the general workflow for the synthesis of **3-pentyn-2-ol**.



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A generalized workflow for the synthesis of **3-pentyn-2-ol**.

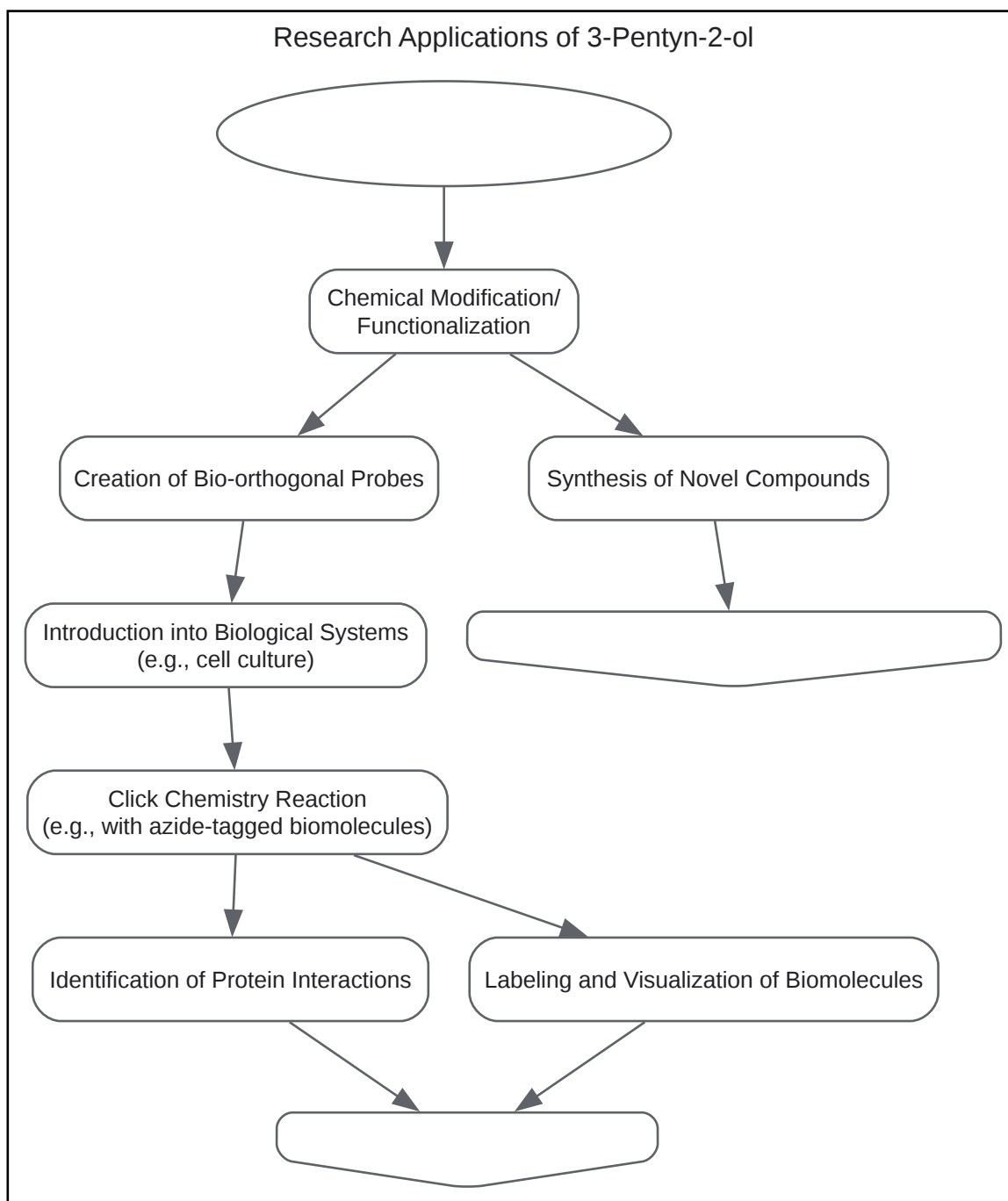
Applications in Research and Drug Development

While detailed information on its specific roles in signaling pathways is not extensively documented in publicly available literature, **3-pentyn-2-ol** is recognized as a useful

biochemical for proteomics research.^[1] Its alkyne functional group makes it a valuable tool for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugation.

Logical Relationship of 3-Pentyn-2-ol in Research Applications

The diagram below outlines the logical flow of how **3-pentyn-2-ol** can be utilized in research, particularly in proteomics and drug discovery, leveraging its key chemical features.



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Conceptual diagram of **3-pentyn-2-ol**'s utility in research.

The terminal alkyne can be used to attach reporter tags (like fluorophores or biotin) to biomolecules that have been metabolically, enzymatically, or synthetically engineered to contain an azide group. This allows for the specific labeling, identification, and visualization of

these biomolecules within complex biological systems. The hydroxyl group offers another site for chemical modification, further expanding its potential as a versatile building block in the synthesis of more complex molecules for drug discovery.

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